2-Methyl-2-morpholinopropanenitrile
Description
2-Methyl-2-morpholinopropanenitrile is a nitrile-containing organic compound characterized by a morpholine ring attached to a propanenitrile backbone with a methyl substituent at the 2-position. Its molecular structure includes a nitrile group (-C≡N), a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom), and a methyl group, which collectively influence its physicochemical properties and reactivity. This compound is primarily utilized in pharmaceutical and chemical synthesis as an intermediate, leveraging the nitrile group’s versatility in reactions such as hydrolysis, reduction, or cycloaddition .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21g/mol |
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-6H2,1-2H3 |
InChI Key |
KDIYGYDKSSFLGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)N1CCOCC1 |
Canonical SMILES |
CC(C)(C#N)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Methyl-2-morpholinopropanenitrile with three categories of structurally related compounds: morpholine-containing nitriles, morpholine-linked esters, and pharmaceutical impurities with analogous backbones.
Morpholine-Containing Nitriles
Key Findings :
- The phenyl variant may exhibit greater lipophilicity (logP), favoring membrane permeability in drug design but possibly complicating aqueous solubility.
Morpholine-Linked Esters
Key Findings :
- The ester group in Methyl 5-amino-2-morpholinobenzoate is less reactive than a nitrile, making it more stable but less versatile in synthetic pathways.
Pharmaceutical Impurities with Analogous Backbones
Several impurities listed in pharmaceutical guidelines share structural motifs with this compound, differing primarily in functional groups:
Key Findings :
- The absence of a chiral center in this compound simplifies synthesis and purification compared to stereochemically complex impurities like (2RS)-2-(4-Methylphenyl)-propanoic acid .
Research Implications
- Regulatory Considerations : Impurities with morpholine or nitrile motifs must be monitored to comply with pharmacopeial standards (e.g., USP, EP) .
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